molecular formula C32H27NO6S3 B404251 4,5-DIMETHYL 2-(1-{[1,1'-BIPHENYL]-4-CARBONYL}-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE)-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE

4,5-DIMETHYL 2-(1-{[1,1'-BIPHENYL]-4-CARBONYL}-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE)-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE

Cat. No.: B404251
M. Wt: 617.8g/mol
InChI Key: YZAIVEVZSBMXTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-[1-(biphenyl-4-ylcarbonyl)-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 4,5-DIMETHYL 2-(1-{[1,1'-BIPHENYL]-4-CARBONYL}-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE)-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves several steps. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the biphenyl-4-ylcarbonyl group and the methoxy group. The final steps involve the formation of the dithiole-4,5-dicarboxylate moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

Dimethyl 2-[1-(biphenyl-4-ylcarbonyl)-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Dimethyl 2-[1-(biphenyl-4-ylcarbonyl)-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL 2-(1-{[1,1'-BIPHENYL]-4-CARBONYL}-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE)-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 4,5-DIMETHYL 2-(1-{[1,1'-BIPHENYL]-4-CARBONYL}-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE)-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE include:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C32H27NO6S3

Molecular Weight

617.8g/mol

IUPAC Name

dimethyl 2-[6-methoxy-2,2-dimethyl-1-(4-phenylbenzoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C32H27NO6S3/c1-32(2)27(40)24(31-41-25(29(35)38-4)26(42-31)30(36)39-5)22-17-21(37-3)15-16-23(22)33(32)28(34)20-13-11-19(12-14-20)18-9-7-6-8-10-18/h6-17H,1-5H3

InChI Key

YZAIVEVZSBMXTP-UHFFFAOYSA-N

SMILES

CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C=CC(=C3)OC)C

Canonical SMILES

CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C=CC(=C3)OC)C

Origin of Product

United States

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